tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937222
InChI: InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-5-4-7-15(13)8-6-11/h4-8H2,1-3H3
SMILES:
Molecular Formula: C10H19NO3S
Molecular Weight: 233.33 g/mol

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide

CAS No.:

Cat. No.: VC15937222

Molecular Formula: C10H19NO3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide -

Specification

Molecular Formula C10H19NO3S
Molecular Weight 233.33 g/mol
IUPAC Name tert-butyl 1-oxo-1,4-thiazepane-4-carboxylate
Standard InChI InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-5-4-7-15(13)8-6-11/h4-8H2,1-3H3
Standard InChI Key JCBIWZRDYQUYMK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCS(=O)CC1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s systematic IUPAC name is tert-butyl 1-oxo-1,4-thiazepane-4-carboxylate, reflecting its functional groups and ring structure. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed (VCID: VC15937222)
Molecular FormulaC10H19NO3S\text{C}_{10}\text{H}_{19}\text{NO}_{3}\text{S}
Molecular Weight233.33 g/mol
SMILESCC(C)(C)OC(=O)N1CCCS(=O)CC1
InChIKeyJCBIWZRDYQUYMK-UHFFFAOYSA-N

The sulfoxide moiety (S=O\text{S}=O) introduces polarity to the molecule, influencing its solubility and reactivity, while the Boc group enhances stability during synthetic manipulations.

Structural Analysis

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 1,4-thiazepane-4-carboxylate 1-oxide typically proceeds via oxidation of the corresponding thiazepane precursor, tert-butyl 1,4-thiazepane-4-carboxylate, using agents such as hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA). A generalized pathway involves:

  • Ring Formation: Condensation of a primary amine with a sulfur-containing dihalide to construct the thiazepane backbone.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions.

  • Sulfur Oxidation: Treatment with an oxidizing agent to convert the thioether (S\text{S}) to sulfoxide (S=O\text{S}=O).

For example, reaction of 1,4-thiazepane with Boc2O\text{Boc}_2\text{O} in tetrahydrofuran (THF) yields the Boc-protected intermediate, which is then oxidized with mCPBA in dichloromethane at 0°C to afford the sulfoxide derivative.

Optimization Challenges

Key challenges include controlling overoxidation to sulfone (SO2\text{SO}_2) and managing stereoselectivity at the sulfur center. Kinetic studies suggest that low temperatures (0–5°C) and stoichiometric oxidant ratios minimize side reactions. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is typically required to isolate the sulfoxide from unreacted starting material and sulfone byproducts.

Future Research Directions

  • Stereochemical Elucidation: Determination of the sulfoxide’s absolute configuration via X-ray crystallography or chiral chromatography.

  • Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro and in vivo.

  • Synthetic Methodology: Development of asymmetric oxidation protocols to access enantiopure sulfoxides.

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